Oral Analgesic ED50 and Therapeutic Window: Vedaclidine vs. Morphine (Direct Head-to-Head, Mouse)
In a direct head-to-head comparison across four standard mouse pain models, vedaclidine demonstrated 3- to 24-fold greater oral potency than morphine, with a substantially wider separation between therapeutic and adverse-effect doses [1][2]. Vedaclidine oral ED50 values ranged from 1.5 to 12.2 mg/kg (grid shock, writhing, tail-flick, hot plate), whereas morphine oral ED50 values ranged from 7.3 to 72 mg/kg in the same assays, yielding a quantifiable potency advantage of approximately 3- to 24-fold depending on the nociceptive modality [1]. In the mouse grid-shock test, vedaclidine ED50 was 0.19 mg/kg s.c. and 1.51 mg/kg p.o.; in the rat, ED50 was 0.26 mg/kg s.c. and 25.28 mg/kg p.o. [2]. Critically, vedaclidine exhibited a 50- to >100-fold separation between therapeutic oral doses and doses producing salivation or tremor, compared with a substantially narrower margin for morphine [1]. The therapeutic windows (ED50 side-effect / ED50 antinociception) for vedaclidine were >130 (s.c.) and >40 (p.o.) for salivation, and 54 (s.c.) and >40 (p.o.) for tremor [2].
| Evidence Dimension | Oral antinociceptive potency (ED50) and therapeutic window in mouse pain models |
|---|---|
| Target Compound Data | Vedaclidine oral ED50: 1.5–12.2 mg/kg; therapeutic window: 50- to >100-fold (analgesic vs. side-effect doses); salivation window: >130 (s.c.), >40 (p.o.); tremor window: 54 (s.c.), >40 (p.o.) |
| Comparator Or Baseline | Morphine oral ED50: 7.3–72 mg/kg; therapeutic margin substantially narrower (quantitative window not explicitly reported in same studies) |
| Quantified Difference | Vedaclidine 3- to 24-fold more potent than morphine by oral ED50; therapeutic window ≥50-fold for vedaclidine vs. morphine's narrower, opioid-typical window |
| Conditions | Mouse grid shock, writhing, tail-flick (55°C water bath), and hot plate tests; 30 min post oral (p.o.) or subcutaneous (s.c.) administration; male NIH Swiss mice |
Why This Matters
For procurement decisions, vedaclidine's superior oral potency and wide therapeutic window mean that lower milligram quantities achieve equivalent or greater analgesia with reduced cholinergic side-effect risk, directly impacting formulation cost and safety margin considerations.
- [1] Shannon HE, Womer DE, Bymaster FP, Calligaro DO, DeLapp NC, Mitch CH, Ward JS, Whitesitt CA, Swedberg MD, Sheardown MJ, Fink-Jensen A, Olesen PH, Rimvall K, Sauerberg P. In vivo pharmacology of butylthio[2.2.2] (LY297802 / NNC11-1053), an orally acting antinociceptive muscarinic agonist. Life Sci. 1997;60(13-14):969-76. doi:10.1016/s0024-3205(97)00036-2. PMID: 9121363. View Source
- [2] Swedberg MD, Sheardown MJ, Sauerberg P, Olesen PH, Suzdak PD, Hansen KT, Bymaster FP, Ward JS, Mitch CH, Calligaro DO, Delapp NW, Shannon HE. Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic. J Pharmacol Exp Ther. 1997 May;281(2):876-83. PMID: 9152397. View Source
